molecular formula C21H23N3OS B11125405 (4-benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

(4-benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B11125405
M. Wt: 365.5 g/mol
InChI Key: LISISSLVCCLWSR-UHFFFAOYSA-N
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Description

(4-Benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a pyrazole ring substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones.

    Thienyl Substitution: The thienyl group is introduced through a substitution reaction, often using thiophene derivatives.

    Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of appropriate amine derivatives.

    Benzyl Substitution: The benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidino)[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is unique due to its specific combination of a piperidine ring, a benzyl group, a pyrazole ring, and a thienyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C21H23N3OS/c1-23-19(15-18(22-23)20-8-5-13-26-20)21(25)24-11-9-17(10-12-24)14-16-6-3-2-4-7-16/h2-8,13,15,17H,9-12,14H2,1H3

InChI Key

LISISSLVCCLWSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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